3-Amino-3-(2-ethoxyphenyl)propanoic acid
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Overview
Description
Mechanism of Action
Target of Action
Amino acids and their derivatives often interact with various receptors and enzymes in the body. For example, some indole derivatives, which are structurally similar to the compound , have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Amino acids and their derivatives are involved in numerous biochemical pathways. For instance, propanoic acid, a related compound, typically undergoes metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Analysis
Biochemical Properties
3-Amino-3-(2-ethoxyphenyl)propanoic acid plays a significant role in biochemical reactions due to its structural similarity to naturally occurring amino acids. It can interact with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for specific enzymes involved in amino acid metabolism. The interactions between this compound and these biomolecules can influence the catalytic activity and stability of the enzymes, thereby affecting metabolic pathways and cellular functions .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins and transcription factors, leading to changes in gene expression patterns. Additionally, this compound can affect cellular metabolism by altering the flux of metabolic intermediates and the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. This compound may act as an enzyme inhibitor or activator, depending on the context of the biochemical reaction. Furthermore, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors to consider. Over time, this compound may undergo chemical degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies in vitro and in vivo have shown that this compound can have sustained effects on cellular processes, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, such as cellular damage and disruption of metabolic pathways. Understanding the threshold effects and optimal dosages of this compound is essential for its safe and effective use in research and therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate amino acid metabolism. This compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. For example, it may participate in transamination reactions, leading to the formation of new amino acid derivatives and other metabolic intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. Understanding the transport mechanisms of this compound is crucial for predicting its effects on cellular function and metabolism .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 3-Amino-3-(2-ethoxyphenyl)propanoic acid typically involves the reaction of 2-ethoxybenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen in the presence of a palladium catalyst. The final step involves the addition of a carboxylic acid group to the amine to form the desired product .
Chemical Reactions Analysis
3-Amino-3-(2-ethoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Scientific Research Applications
3-Amino-3-(2-ethoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
3-Amino-3-(2-ethoxyphenyl)propanoic acid can be compared with similar compounds such as:
Properties
IUPAC Name |
3-amino-3-(2-ethoxyphenyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPOXWUXDQVID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396176 |
Source
|
Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
299440-58-7 |
Source
|
Record name | 3-amino-3-(2-ethoxyphenyl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.